

Erigeside C: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Erigeside C	
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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Phenolic Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erigeside C, a phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from natural sources such as Lindera obtusiloba, this compound has demonstrated noteworthy anti-allergic and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current knowledge on Erigeside C, including its chemical structure, physicochemical properties, and biological activities. Detailed experimental methodologies are presented to facilitate further research and development.

Chemical Structure and Properties

Erigeside C is chemically defined as [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate.[2][3] It consists of a glucose molecule attached to a syringic acid moiety. The detailed chemical identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Erigeside C



Identifier	Value
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5- dimethoxybenzoate[2][3]
SMILES	COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2 INVALID-LINKCO)O)O">C@@HO[3]
Molecular Formula	C15H20O10[2]
CAS Number	112667-09-1

Table 2: Physicochemical Properties of Erigeside C

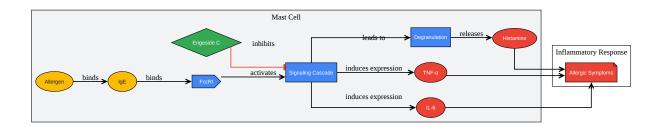
Property	Value
Molecular Weight	360.31 g/mol [2][3]
Density	1.6±0.1 g/cm ³
Boiling Point	618.5±55.0 °C at 760 mmHg
Flash Point	227.6±25.0 °C
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol

Biological Activity and Signaling Pathways

Erigeside C has been identified as a compound with potential anti-allergic and anti-inflammatory activities. Studies on phenolic glycosides isolated from Lindera obtusiloba, including a mixture containing **Erigeside C**, have shown inhibitory effects on mast cell-derived allergic inflammation.[1] The primary mechanism of action appears to be the inhibition of histamine release and the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6) in human mast cells.[1]

The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade leading to degranulation and the release of inflammatory mediators. **Erigeside C** is thought to interfere with this pathway, thereby reducing the allergic response.





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Figure 1: Proposed mechanism of **Erigeside C** in the allergic inflammation pathway.

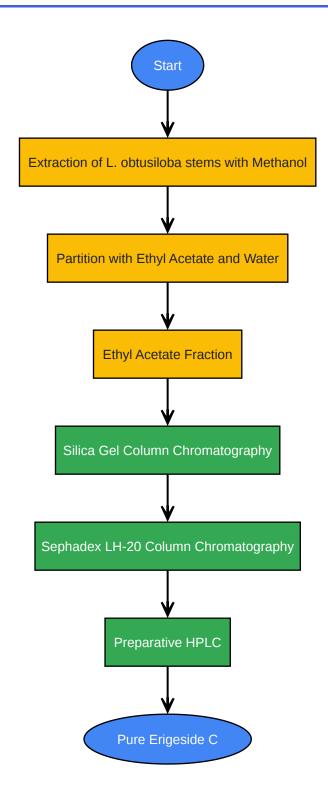
Experimental Protocols

Detailed experimental protocols for the total synthesis and isolation of **Erigeside C** are not extensively documented in publicly available literature. However, this section provides established, general methodologies that can be adapted by skilled researchers for these purposes, along with protocols for relevant biological assays.

Isolation of Erigeside C from Lindera obtusiloba

The following is a general procedure for the isolation of phenolic glycosides from Lindera obtusiloba, which can be optimized for the specific isolation of **Erigeside C**.[1]





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Figure 2: General workflow for the isolation of Erigeside C.

Methodology:



- Extraction: Dried and powdered stems of Lindera obtusiloba are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with ethyl acetate. The ethyl acetate fraction, which is expected to contain Erigeside C, is
 collected.
- Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing **Erigeside C** are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of Erigeside C

A specific total synthesis protocol for **Erigeside C** has not been reported. However, a plausible synthetic route can be devised based on the Koenigs-Knorr glycosylation reaction, a classical method for the formation of glycosidic bonds.[4]

Proposed Synthetic Scheme:

- Protection of Glucose: The hydroxyl groups of D-glucose are protected, typically by acetylation, to prevent side reactions. The anomeric hydroxyl group is then converted to a good leaving group, such as a bromide, to form acetobromoglucose.
- Glycosylation: The protected acetobromoglucose is reacted with syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) in the presence of a promoter, such as silver carbonate or silver triflate. This step forms the β-glycosidic bond.
- Deprotection: The protecting groups (acetyl groups) are removed from the glucose moiety to yield Erigeside C.

Biological Assays

Histamine Release Assay in Human Mast Cells (HMC-1):



- Cell Culture: HMC-1 cells are cultured in appropriate media.
- Sensitization: Cells are sensitized with human IgE.
- Treatment: Sensitized cells are pre-incubated with varying concentrations of Erigeside C for a specified time.
- Challenge: Histamine release is induced by challenging the cells with an appropriate antigen (e.g., anti-IgE).
- Quantification: The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

Measurement of TNF- α and IL-6 Gene Expression:

- Cell Treatment: HMC-1 cells are treated with Erigeside C and stimulated as described above.
- RNA Extraction: Total RNA is extracted from the cells using a suitable kit.
- cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA via reverse transcription.
- Quantitative PCR (qPCR): The expression levels of TNF-α and IL-6 genes are quantified by qPCR using specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Conclusion

Erigeside C presents a promising scaffold for the development of novel anti-allergic and anti-inflammatory agents. Its ability to inhibit mast cell degranulation and the production of pro-inflammatory cytokines highlights its therapeutic potential. While specific, detailed protocols for its synthesis and isolation are not yet widely available, the general methodologies provided in this guide offer a solid foundation for researchers to pursue further investigation into this intriguing natural product. Future studies should focus on elucidating the precise molecular targets of **Erigeside C** and evaluating its efficacy and safety in preclinical and clinical models.



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